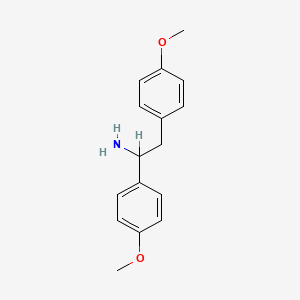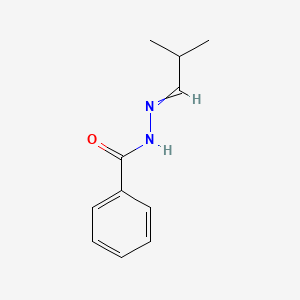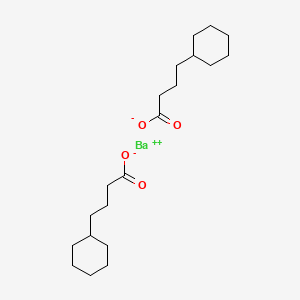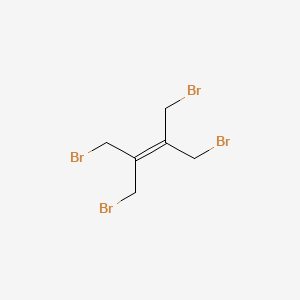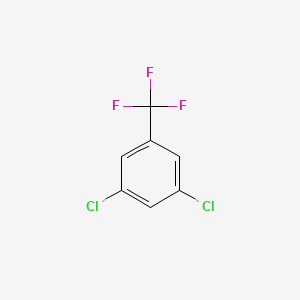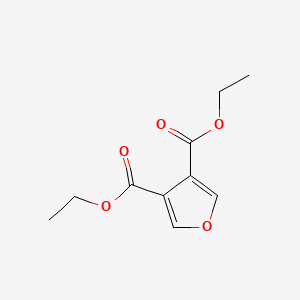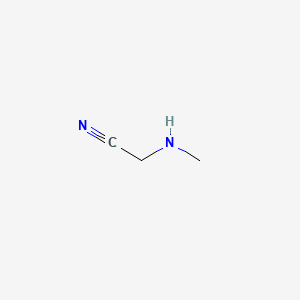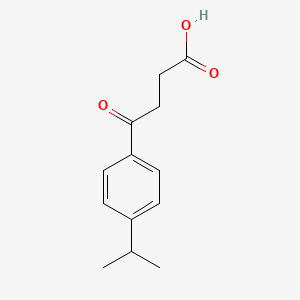
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Descripción general
Descripción
“Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as Benzoic acid, p-isopropyl-; p-Isopropylbenzoic acid; Cumic acid; Cuminic acid; 4-Isopropylbenzoic acid; 4-(1-Methylethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
The molecular weight of “Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-” is 164.2011 . Other physical and chemical properties such as boiling point, density, and pKa were not found in the search results.Aplicaciones Científicas De Investigación
Essential Oils
- Field : Microbiology Research
- Application : The compound is found in lavender essential oil, which has been studied for its antioxidant and antibacterial activities .
- Method : The antioxidant capacity of the essential oil was assayed by a linoleic acid system and conventional method of bacterial growth inhibition .
- Results : The essential oil displayed strong antioxidant activity against lipid peroxidation in a linoleic acid model system and good antibacterial activity against four rhinitis-related bacteria .
Thermochemical Properties Prediction
- Field : Chemical Process Design
- Application : The compound can be used in Group Contribution (GC) methods to predict thermochemical properties, which are important in chemical process design .
- Method : A GC model was presented to account for the gas-phase heat of formation of organic molecules .
- Results : The GC model revealed chemical accuracy (1 kcal/mol or 4 kJ/mol), allowing the application to a wider range of molecules while mostly retaining chemical accuracy .
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound can be used as a reference material in mass spectrometry .
- Method : The mass spectrum of the compound is obtained using electron ionization .
- Results : The mass spectrum provides valuable information about the molecular structure and fragmentation patterns of the compound .
Pharmaceutical Testing
- Field : Pharmaceutical Sciences
- Application : The compound can be used as a pharmaceutical secondary standard for various analytical applications .
- Method : It can be used in pharma release testing, pharma method development for qualitative and quantitative analyses .
- Results : The use of this compound as a standard can help ensure the accuracy and reliability of the analytical results .
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound can be used as a reference material in mass spectrometry .
- Method : The mass spectrum of the compound is obtained using electron ionization .
- Results : The mass spectrum provides valuable information about the molecular structure and fragmentation patterns of the compound .
Pharmaceutical Testing
- Field : Pharmaceutical Sciences
- Application : The compound can be used as a pharmaceutical secondary standard for various analytical applications .
- Method : It can be used in pharma release testing, pharma method development for qualitative and quantitative analyses .
- Results : The use of this compound as a standard can help ensure the accuracy and reliability of the analytical results .
Safety And Hazards
The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBQADLERFRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219694 | |
| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
CAS RN |
6947-81-5 | |
| Record name | 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(p-Cumoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6947-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-(P-CUMOYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

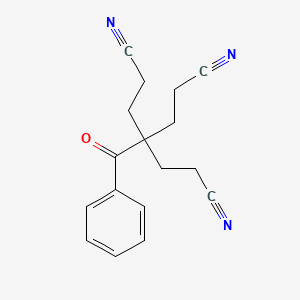
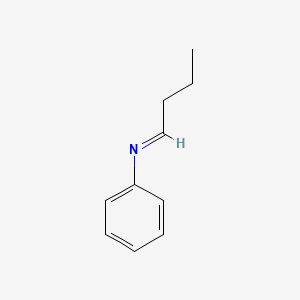
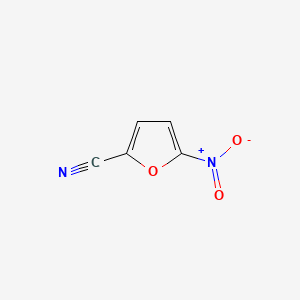
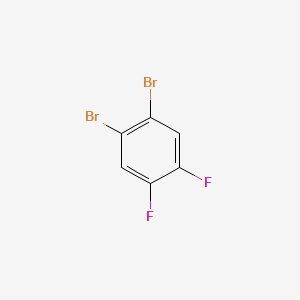
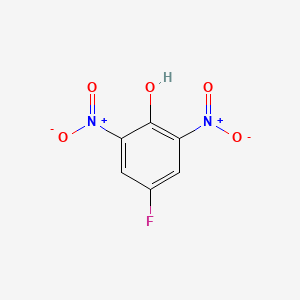
![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)

